molecular formula C12H9F3N2O2 B1194450 Teriflunomide CAS No. 108605-62-5

Teriflunomide

Numéro de catalogue B1194450
Numéro CAS: 108605-62-5
Poids moléculaire: 270.20727
Clé InChI: UTNUDOFZCWSZMS-YFHOEESVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of teriflunomide can be achieved through a one-step process promoted by EDC. The reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline produces teriflunomide in over 90% yield . This method is advantageous as it is free of a chlorinating agent and can be scaled up for industrial production .


Molecular Structure Analysis

Teriflunomide’s structural configuration is confirmed as Z around the double bond from the torsion angle C4-C3-C2-O1, -1.0(2)° . The molecule’s unique structure, including the presence of an internal hydrogen bond between the carbonyl oxygen and enolic hydroxyl, influences its interaction strength with other molecules .


Chemical Reactions Analysis

Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHO-DH), which is required for de novo pyrimidine synthesis . This inhibition leads to a reduction in the proliferation of T and B cells .


Physical And Chemical Properties Analysis

Teriflunomide has a molecular formula of C12H9F3N2O2, an average mass of 270.207 Da, and a monoisotopic mass of 270.061615 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 410.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Safety And Hazards

Teriflunomide is considered hazardous and should be handled with personal protective equipment. It should not be ingested, inhaled, or come into contact with eyes or skin . It has been associated with hepatotoxicity and teratogenicity . In clinical studies, no overall increase in the risk of serious infection was observed in teriflunomide-treated patients .

Orientations Futures

Teriflunomide’s mechanism of action suggests potential for further therapeutic applications. For instance, it has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . The availability of clinical-grade DHODH inhibitors currently in human clinical trials suggests a potential for rapidly advancing this work into the clinic .

Propriétés

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893457
Record name Teriflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in DMSO (practically insoluble in water).
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS.
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Teriflunomide

CAS RN

163451-81-8, 108605-62-5
Record name Teriflunomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163451-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teriflunomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Teriflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERIFLUNOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Teriflunomide?

A1: Teriflunomide exerts its therapeutic effect by selectively and reversibly inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). [, , , , ] This enzyme plays a crucial role in the de novo synthesis of pyrimidine, a key building block for DNA replication. By inhibiting DHODH, Teriflunomide primarily targets rapidly dividing cells, particularly activated T and B lymphocytes, effectively limiting their expansion and reducing their contribution to the inflammatory and autoimmune processes underlying multiple sclerosis. [, , , , , ]

Q2: Does Teriflunomide affect the immune response to infections or vaccinations?

A2: While Teriflunomide inhibits the proliferation of activated lymphocytes, research suggests it does not completely suppress the immune system or prevent the development of protective immunity. Studies in mice have shown that Teriflunomide-treated animals can mount effective primary and memory antibody responses to viral challenges, albeit with a slight delay compared to controls. [] Additionally, clinical data indicate that individuals treated with Teriflunomide generally develop effective immune responses to seasonal influenza vaccination (memory response) and rabies vaccination (neoantigen). []

Q3: Are there differences in Teriflunomide's effects across species?

A3: Yes, studies show that animals, particularly rats, exhibit higher sensitivity to Teriflunomide compared to humans. [] This difference is attributed to the higher binding affinity of Teriflunomide to rat DHODH compared to human DHODH. [] This interspecies difference in enzyme kinetics may explain why Teriflunomide is embryo-toxic and teratogenic in rats and rabbits, while clinical data from the Teriflunomide clinical program and post-marketing data from women with rheumatoid arthritis exposed to Leflunomide (Teriflunomide's parent compound) have not shown a signal for teratogenicity in humans. []

Q4: How does early initiation of Teriflunomide treatment compare to delayed treatment in terms of disability progression in multiple sclerosis patients?

A4: Analysis of data from the TOWER study (NCT00751881) and its extension indicates that early initiation of treatment with Teriflunomide 14 mg is associated with a significant reduction in the risk of disability progression compared to delayed treatment. [] Patients who switched from placebo to Teriflunomide 14 mg in the extension study (delayed treatment) exhibited a consistently higher percentage of disability progression confirmed for ≥12 weeks compared to those who continued Teriflunomide 14 mg from the core study (early treatment). [] This highlights the potential benefits of early intervention with Teriflunomide in managing multiple sclerosis progression.

Q5: What is the long-term safety and efficacy profile of Teriflunomide in treating multiple sclerosis?

A5: Long-term data from extensions of the TEMSO (NCT00134563) and phase 2 (NCT00228163) trials, with up to 9 and 14 years of follow-up respectively, demonstrate a consistent safety profile for Teriflunomide. [, ] No new or unexpected adverse events were observed with prolonged exposure. [, ] Furthermore, these studies show sustained efficacy with low relapse rates and stable or improved disability scores over the extended treatment periods. [, , ]

Q6: What are the common adverse events associated with Teriflunomide treatment?

A6: The most common adverse events reported in clinical trials with Teriflunomide include:

  • Gastrointestinal: Diarrhea, nausea [, , ]
  • Hepatic: Elevated alanine aminotransferase levels [, , ]
  • Dermatologic: Hair thinning [, , ]
  • Other: Headache, fatigue, paresthesia [, ]

Q7: Have there been any observations of peripheral neuropathy in multiple sclerosis patients receiving Teriflunomide?

A7: While rare, peripheral neuropathy has been reported in some multiple sclerosis patients treated with Teriflunomide. [] A study comparing multiple sclerosis patients receiving Teriflunomide with those receiving other disease-modifying therapies and healthy controls found significant differences in nerve conduction studies, particularly in the superficial peroneal and peroneal motor nerves. [] The study suggests that Teriflunomide may have the potential to cause peripheral neuropathy, emphasizing the importance of monitoring for neuropathic symptoms in patients receiving Teriflunomide. []

Q8: What is the current understanding of Teriflunomide's impact on immune cell populations and function in multiple sclerosis?

A9: The TERI-DYNAMIC study (NCT01863888) provided valuable insights into the immunomodulatory effects of Teriflunomide on lymphocyte subsets in patients with relapsing-remitting multiple sclerosis. [] The study found that Teriflunomide treatment led to a reduction in the absolute numbers and frequencies of lymphocytes and CD19+ B cells, as expected. [] Interestingly, within the CD4+ T-cell population, Teriflunomide treatment resulted in a selective decrease in Th1 cells compared to Th17 cells, while the percentage of inducible regulatory T cells (Tregs) increased. [] These findings suggest that Teriflunomide may modulate the balance of pro-inflammatory and anti-inflammatory T-cell subsets in multiple sclerosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.